molecular formula C27H28N5NaO6S B8280401 Bosentan sodium CAS No. 150726-52-6

Bosentan sodium

Cat. No. B8280401
M. Wt: 573.6 g/mol
InChI Key: RFZVORNKUWIYLO-UHFFFAOYSA-N
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Description

Bosentan sodium is a useful research compound. Its molecular formula is C27H28N5NaO6S and its molecular weight is 573.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bosentan sodium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bosentan sodium including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

150726-52-6

Product Name

Bosentan sodium

Molecular Formula

C27H28N5NaO6S

Molecular Weight

573.6 g/mol

IUPAC Name

sodium;(4-tert-butylphenyl)sulfonyl-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]azanide

InChI

InChI=1S/C27H28N5O6S.Na/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24;/h5-15,33H,16-17H2,1-4H3;/q-1;+1

InChI Key

RFZVORNKUWIYLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)[N-]C2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC.[Na+]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium methoxide solution (30% methanolic solution; 3.9 mL) was added to a mixture of bosentan monohydrate (5 g) in methanol (15 mL). Ethyl acetate (80 mL) was added to the reaction mixture. The reaction mixture was heated to 55° C. and stirred for 30 minutes at 55° C. The reaction mixture was cooled to 25° C. The reaction mixture was stirred for 1.5 hours and the solid was filtered at 10° C. to 15° C., washed with a mixture of ethyl acetate (4 mL) and methanol (1 mL). The wet material obtained was dried at hot air oven at 50° C. to 55° C. to obtain the title compound.
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium methoxide solution (30% methanolic solution) was added to a mixture of bosentan monohydrate (10 g) in methanol (20 mL) and ethyl acetate (80 mL). The reaction mixture was stirred for 3 hours and the solid was filtered, washed with ethyl acetate (20 mL) and dried at hot air oven at 50° C. to 55° C. to obtain the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Sodium hydroxide (0.44 g) was added to a mixture of bosentan (5 g) in methanol (10 mL), dichloromethane (2.5 mL) and ethyl acetate (40 mL). The reaction mixture was stirred for 3.5 hours at 20° C. to 25° C. and the solid was filtered to obtain the title compound.
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Sodium hydroxide powder (0.43 g) was added to a mixture of bosentan (5 g) in deionized water (20 mL) and the resultant mixture was heated to 55° C. The reaction mixture was stirred for 15 minutes at the same temperature. The reaction mixture was cooled to 25° C. and the mixture was further stirred for 5 hours. The solid obtained was filtered, washed with de-ionized water and dried in air for 12 hours at 55° C. to 60° C. to obtain the title compound.
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A mixture of bosentan (2 g) in de-ionized water (24 mL) was heated to 50° C. followed by the addition of sodium hydroxide (0.175 g). The reaction mixture was stirred for 3.5 hours at the same temperature and the solid was filtered, washed with de-ionized water (6 mL) and dried under hot air oven at 55° C. to 60° C. to obtain the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
0.175 g
Type
reactant
Reaction Step Two

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